4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one
CAS No.: 25381-21-9
Cat. No.: VC21406163
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25381-21-9 |
|---|---|
| Molecular Formula | C12H11ClN2OS |
| Molecular Weight | 266.75g/mol |
| IUPAC Name | 4-chloro-5-ethylsulfanyl-2-phenylpyridazin-3-one |
| Standard InChI | InChI=1S/C12H11ClN2OS/c1-2-17-10-8-14-15(12(16)11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
| Standard InChI Key | TVIBWFLNOPASNJ-UHFFFAOYSA-N |
| SMILES | CCSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
| Canonical SMILES | CCSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Introduction
4-Chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine class, which is a six-membered aromatic ring containing two nitrogen atoms. This compound is characterized by its chloro, ethylthio, and phenyl substituents, making it a complex molecule with potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Characterization
While specific synthesis details for 4-Chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one are not readily available in the provided sources, general methods for synthesizing pyridazine derivatives often involve condensation reactions between appropriate precursors. Characterization typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique would provide detailed information about the molecular structure by analyzing the chemical shifts of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation pattern of the compound.
Biological Activity
-
Anti-inflammatory Activity: Some pyridazine derivatives have shown potential as anti-inflammatory agents, though specific studies on this compound are not available.
-
Antimicrobial Activity: Pyridazines have been investigated for their antimicrobial properties, but detailed studies on 4-Chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one are lacking.
Future Research Directions
-
Biological Screening: Conducting biological assays to evaluate the compound's potential as an anti-inflammatory, antimicrobial, or antioxidant agent.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume